An In-depth Technical Guide to NAI-N3 for In Vivo RNA Structure Probing
An In-depth Technical Guide to NAI-N3 for In Vivo RNA Structure Probing
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for In Vivo RNA Structure Probing
RNA molecules are central to a vast array of biological processes, and their functions are intrinsically linked to their complex three-dimensional structures. While in vitro methods have been invaluable, they often fail to capture the full picture of RNA structure as it exists within the dynamic, crowded environment of a living cell. Factors such as protein binding, post-transcriptional modifications, and molecular crowding can significantly influence RNA folding.
The NAI-N3 Probe and the icSHAPE Method
This dual-functional design allows for the selective enrichment of probe-modified RNA molecules, significantly improving the signal-to-noise ratio of the experiment compared to methods that do not include an enrichment step.[1][3]
Mechanism of Action
The icSHAPE workflow involves three main stages: RNA acylation, biotinylation via click chemistry, and detection of modified sites by reverse transcription.
Quantitative Data and Reagent Comparison
| Reagent | Chemical Class | Key Features | In Vivo Performance | Nucleotide Bias | Ref |
| NAI-N3 | Acylimidazole | Azide handle for click chemistry and enrichment. | High signal-to-noise; robust modification in cells. | Bias against G and C has been noted. | [1][7][8] |
| NAI | Acylimidazole | Parent compound of NAI-N3; no enrichment handle. | High signal-to-noise; more stable in water than 1M7. | Bias against G and C. | [7][9][10] |
| 1M7 | Isatoic Anhydride | Commonly used for SHAPE-MaP. | Weaker reactivity in vivo; may require permeabilization. | Low nucleotide bias. | [7][8][11] |
| DMS | Alkylating Agent | Modifies Watson-Crick face of A and C (and G/U under certain conditions). | Cell permeable; high modification levels achievable. | Specific to A and C (traditionally). | [12][13][14] |
Table 1: Comparison of common in vivo RNA structure probing reagents.
Detailed Experimental Protocol: The icSHAPE Workflow
The following protocol outlines the major steps for performing an icSHAPE experiment, from cell treatment to data analysis.
Caption: The experimental workflow for icSHAPE.
A. In Vivo Labeling
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Culture cells to the desired density.
-
Resuspend cells in a suitable buffer (e.g., PBS).
-
Treat the negative control sample with an equivalent volume of DMSO.
-
Incubate at 37°C for a short period (e.g., 5-15 minutes).[8]
B. RNA Extraction
-
Immediately quench the reaction and lyse the cells.
-
Extract total RNA using a standard method such as TRIzol, followed by purification.
-
Resuspend the purified total RNA (e.g., ~200 µg) in 1x PBS.[1][15]
-
Add RNase inhibitors (e.g., SUPERaseIn).[1]
-
Add DIBO-Biotin to a final concentration of ~185 mM.[1]
-
Incubate at 37°C for 1.5-2 hours.[1]
-
Stop the reaction and precipitate the RNA using ethanol.
D. Enrichment of Modified RNA
-
Resuspend the biotinylated RNA in a binding buffer (e.g., 50mM Tris-HCl pH 7.0, 1mM EDTA).[1]
-
Add streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1) and incubate for 1 hour at room temperature to allow binding.[1]
-
Use a magnetic rack to capture the beads. Discard the supernatant which contains unmodified RNA.
-
Wash the beads multiple times with a high-salt wash buffer (e.g., 10mM Tris-HCl pH 7.0, 1mM EDTA, 4M NaCl, 0.2% Tween) to remove non-specifically bound RNA.[1]
-
Elute the captured RNA from the beads.
E. Library Preparation and Sequencing
-
Fragment the enriched RNA to a suitable size for sequencing (e.g., ~100-200 nt).[15]
-
Perform reverse transcription using a reverse transcriptase that is sensitive to 2'-O-adducts. This is the crucial step where structural information is encoded as truncations in the resulting cDNA. The inclusion of a molecular barcode in the RT primer is recommended to computationally remove PCR duplicates during data analysis.[3]
-
Ligate sequencing adapters to the cDNA and perform PCR amplification to generate the final library.
-
Sequence the library on a high-throughput platform.
F. Data Analysis
-
Trim adapter sequences and filter low-quality reads.
-
Map the sequencing reads to a reference genome or transcriptome.
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For each nucleotide position, count the number of reads that terminate at that position (RT stops).
-
Calculate a raw reactivity score for each nucleotide based on the RT stop count, normalized by the local read depth.
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Use these SHAPE reactivity values as pseudo-energy constraints in RNA structure prediction software (e.g., RNAstructure) to generate models of the in vivo RNA secondary structure.
Applications and Conclusion
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Transcriptome-wide mapping of RNA secondary structures in their native cellular environment.[3]
-
Identification of RNA-protein binding sites by observing changes in SHAPE reactivity ("footprinting").[3]
-
Studying how RNA structures change in response to different cellular conditions or external stimuli.
-
Decoding RNA regulatory mechanisms that are controlled by structure.[1]
References
- 1. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Azide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Investigating the interplay between RNA structural dynamics and RNA chemical probing experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing RNA Structure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 13. Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
